

Reference Standards for 2-Chloro-5-(methanesulfonylmethyl)aniline Quality Control

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Compound of Interest

Compound Name:	2-Chloro-5-(methanesulfonylmethyl)aniline
CAS No.:	1184114-42-8
Cat. No.:	B1423433

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Executive Summary: The Criticality of Standard Selection

In the development of small molecule therapeutics—particularly tyrosine kinase inhibitors (TKIs) where sulfone moieties confer metabolic stability and solubility—the purity of the aniline building block is non-negotiable. **2-Chloro-5-(methanesulfonylmethyl)aniline** serves as a "right-hand" pharmacophore, often coupled with quinazoline or pyrimidine cores.

The choice of reference standard for this intermediate dictates the accuracy of your impurity profiling. A Research Grade standard (95% purity) may mask regioisomeric impurities that possess distinct toxicological profiles, whereas a Certified Reference Material (CRM) provides the metrological traceability required for GMP release testing.

This guide compares three tiers of reference standards, supported by experimental protocols for purity assessment and impurity identification.

Comparative Analysis: Hierarchy of Reference Standards

The following table contrasts the performance and data integrity of available standard grades for this specific aniline intermediate.

Feature	Tier 1: Certified Reference Material (CRM)	Tier 2: Analytical Standard (Secondary)	Tier 3: Research Grade (Chemical)
Primary Use	Method Validation (ICH Q2), Calibration of Secondary Standards.	Routine QC Release, Stability Testing.	Early-stage Synthesis, Non-GMP Screening.
Accreditation	ISO 17034 & ISO 17025.	ISO 9001 (typically).	None / Vendor Specification.
Purity & Uncertainty	>99.0% with certified Uncertainty Budget (e.g., $\pm 0.3\%$).	>98.0% (Area %), no uncertainty calculation. ^[1]	>95% (often variable).
Traceability	SI Units (via qNMR/Mass Balance).	Traceable to CRM or Internal Primary Standard.	Batch-specific COA only.
Water Content	Measured & Factorized (Karl Fischer).	Measured.	Often not reported.
Impurity Profiling	Quantified regioisomers (e.g., 4-chloro isomer).	Major impurities identified.	Unidentified peaks common.

Expert Insight: The Regioisomer Trap

For this compound, the 2-chloro-4-(methanesulfonylmethyl)aniline regioisomer is a critical impurity. It originates from non-selective chlorination or nitration during the precursor synthesis. Tier 3 standards often co-elute this isomer, leading to a "false high" purity assignment. Only Tier 1/2 standards with validated isomer-resolving HPLC methods can guarantee specificity.

Experimental Protocols & Methodologies

Protocol A: High-Resolution HPLC Purity Assessment

This method is designed to resolve the target aniline from its des-chloro and regioisomeric impurities.

- Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC
- Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 μ m)
 - Why CSH? The Charged Surface Hybrid particle provides superior peak shape for basic anilines under acidic conditions, preventing tailing.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water (pH ~2.7)
 - B: Acetonitrile[2][3]
- Gradient:
 - 0-2 min: 5% B (Isocratic hold for polar salts)
 - 2-15 min: 5% → 60% B (Linear gradient)
 - 15-18 min: 60% → 95% B (Wash)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm (primary) and 210 nm (impurity check).
- Temperature: 40°C

Self-Validating System Check:

- Resolution (R_s): Must be > 2.0 between the main peak and the nearest impurity (typically the des-chloro analog).
- Tailing Factor: Must be < 1.5. If > 1.5, fresh mobile phase preparation is required (check pH).

Protocol B: Identification of Key Impurities (LC-MS)

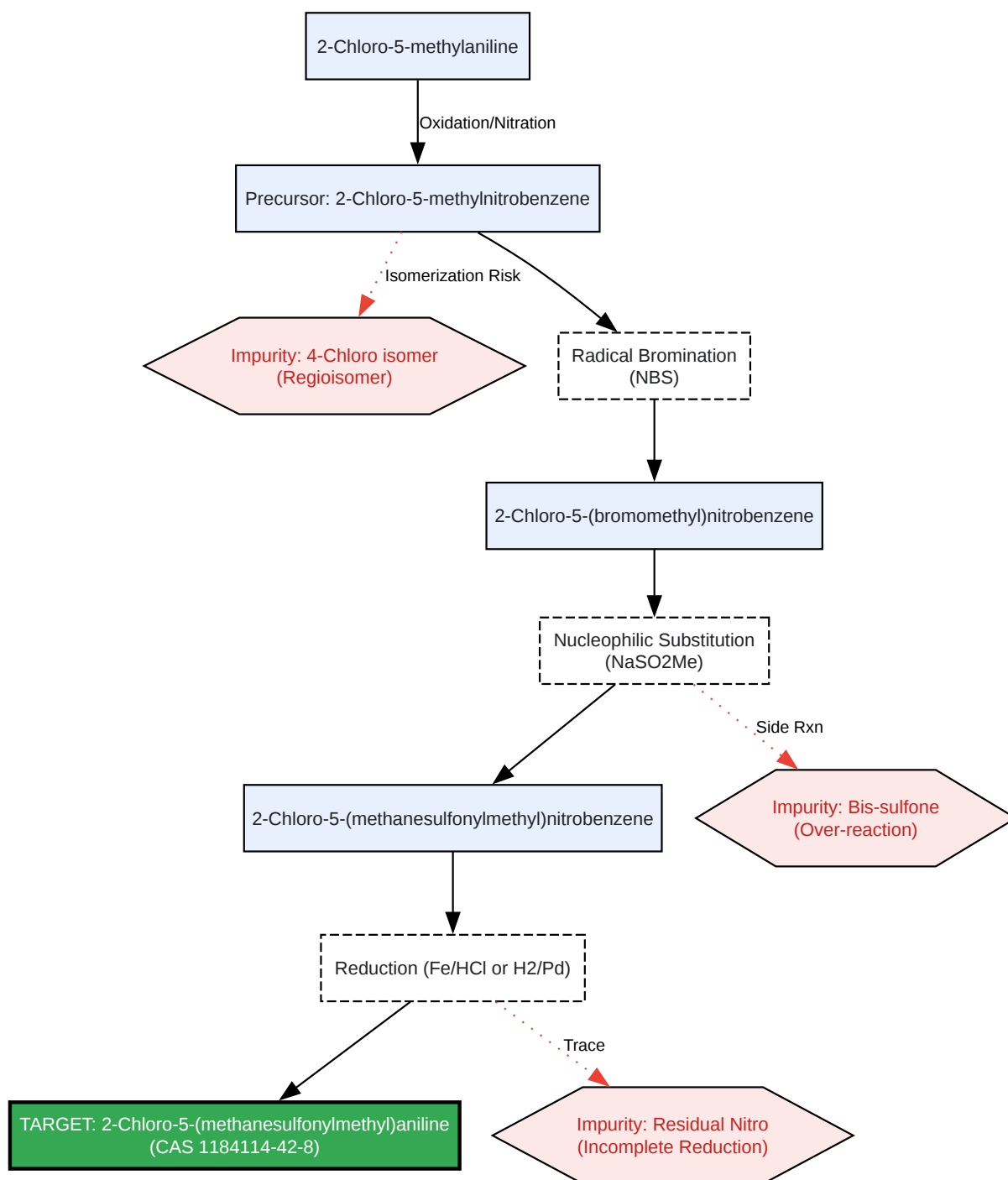
To confirm the identity of the standard, use this MS workflow.

- Ionization: ESI Positive Mode (+ve).
- Target Mass:
 - Main Peak: $[M+H]^+ = 220.0$ m/z (Cl isotope pattern 3:1).
 - Impurity 1 (Des-chloro): $[M+H]^+ = 186.1$ m/z.
 - Impurity 2 (Nitro precursor): $[M+H]^+ = 250.0$ m/z (if reduction was incomplete).
- Procedure: Inject 5 μ L of a 10 ppm solution. Correlate retention times with UV peaks from Protocol A.

Visualizations & Workflows

Diagram 1: Synthesis & Impurity Origin

This pathway illustrates where critical impurities (Regioisomers, Nitro-precursors) enter the stream, necessitating high-grade standards for detection.

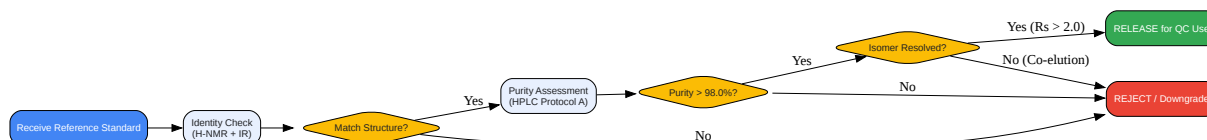


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Caption: Synthesis pathway highlighting the origin of critical impurities (Regioisomers and Nitro-intermediates) that must be quantified by the Reference Standard.

Diagram 2: QC Decision Tree for Standard Qualification

A logical workflow for accepting a new batch of reference material.



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Caption: Qualification workflow ensuring the Reference Standard meets the specificity requirements for distinguishing regioisomers.

References

- International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Reference Materials (RMs) vs. Certified Reference Materials (CRMs). NIST Policy. [\[Link\]](#)
- PubChem. **2-Chloro-5-(methanesulfonylmethyl)aniline** Compound Summary. National Library of Medicine. [\[Link\]](#)

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- [2. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies \[sielc.com\]](#)
- [3. CN109298092B - HPLC method for detecting content of methanesulfonyl chloride in industrial waste liquid - Google Patents \[patents.google.com\]](#)
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